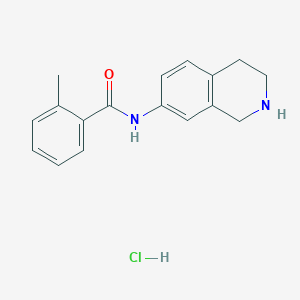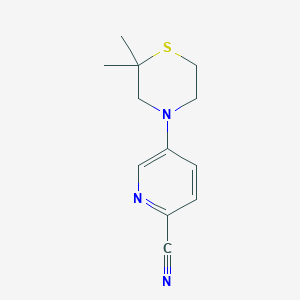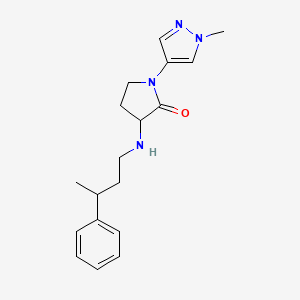![molecular formula C17H23NO3 B7639172 N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as ABT-199 and belongs to the class of drugs known as B-cell lymphoma 2 (BCL-2) inhibitors. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mécanisme D'action
The mechanism of action of ABT-199 involves the selective inhibition of the N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide protein. This compound is an anti-apoptotic protein that is overexpressed in many types of cancer cells. By inhibiting this compound, ABT-199 induces apoptosis in cancer cells, leading to their destruction. The selectivity of ABT-199 for this compound over other anti-apoptotic proteins is what makes it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
ABT-199 has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound induces apoptosis in cancer cells, leading to their destruction. ABT-199 has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents. The compound has a favorable pharmacokinetic profile and can be administered orally, making it a convenient treatment option.
Avantages Et Limitations Des Expériences En Laboratoire
ABT-199 has several advantages for lab experiments. The compound is commercially available and can be easily synthesized using established protocols. ABT-199 has a well-defined mechanism of action, making it a useful tool for studying the role of N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide in cancer cells. However, there are also limitations to the use of ABT-199 in lab experiments. The compound is expensive and may not be affordable for all researchers. Additionally, the selectivity of ABT-199 for this compound may limit its use in studies that involve other anti-apoptotic proteins.
Orientations Futures
There are several future directions for the research and development of ABT-199. One area of focus is the identification of biomarkers that can predict the response to ABT-199 treatment. Another area of focus is the development of combination therapies that can enhance the efficacy of ABT-199 in cancer treatment. Additionally, there is a need for further studies to investigate the long-term safety and efficacy of ABT-199 in clinical settings. Finally, ABT-199 has potential applications beyond cancer treatment, and future studies may explore its use in other disease areas.
Méthodes De Synthèse
The synthesis of ABT-199 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of a key intermediate, which is then converted into ABT-199 through a series of reactions. The entire synthesis process is complex and requires expertise in organic chemistry. The process has been described in detail in several scientific publications, and the compound is now available commercially for research purposes.
Applications De Recherche Scientifique
ABT-199 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound selectively inhibits the N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide protein, which is overexpressed in many types of cancer cells. By inhibiting this compound, ABT-199 induces apoptosis (programmed cell death) in cancer cells, leading to their destruction. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of CLL and AML, and several other types of cancer are also being investigated.
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-7-5-14(6-8-15)17(9-11-21-12-10-17)18-16(19)13-3-2-4-13/h5-8,13H,2-4,9-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRPNLGVBZLZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)

![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)
![N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639127.png)

![5-[[1-(2,3-Dimethylphenyl)imidazol-2-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7639139.png)
![N-[3-(cyclopropylamino)-3-oxopropyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7639144.png)

![1-[2-[3-(3,5-Dimethoxyphenyl)pyrrolidin-1-yl]ethyl]piperidine](/img/structure/B7639187.png)
![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)